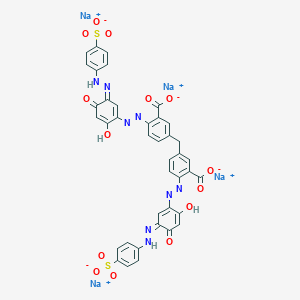
2-Chloro-6-fluoro-3-methylbenzonitrile
説明
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 2-Chloro-6-fluoro-3-methylbenzonitrile, often involves halodeboronation reactions or direct halogenation of precursor compounds. For example, Szumigala et al. (2004) describe a scalable synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation, demonstrating the generality of halodeboronation for synthesizing aryl halides with good to excellent yields (Szumigala et al., 2004). Similarly, Min (2006) successfully synthesized 3-fluoro-4-methylbenzonitrile, highlighting the utility of multi-step reactions involving nitrification, diazotization, fluorination, and reductive and oxidation reactions for producing halogenated benzonitriles (Min, 2006).
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, including 2-Chloro-6-fluoro-3-methylbenzonitrile, can be elucidated using computational methods such as Density Functional Theory (DFT). Ajaypraveenkumar et al. (2017) conducted a comprehensive DFT study on 5-fluoro-2-methylbenzonitrile, analyzing geometrical parameters, vibrational spectra, and NLO properties, which can provide insights into the structural characteristics of similar compounds (Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
The nitrile group in 2-Chloro-6-fluoro-3-methylbenzonitrile makes it a versatile precursor for various organic transformations. Naveen et al. (2006) discuss the synthesis of an acrylonitrile derivative containing a fluorine atom, highlighting the potential of such compounds to undergo bioactive heterocycle construction (Naveen et al., 2006).
Physical Properties Analysis
The physical properties of 2-Chloro-6-fluoro-3-methylbenzonitrile, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the crystal structure analysis of related chloro-fluorophenyl acrylonitriles provides valuable information on the solid-state properties of these materials (Naveen et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-Chloro-6-fluoro-3-methylbenzonitrile can be analyzed through its reactions. For instance, the halogen exchange fluorination technique used to synthesize difluorobenzonitriles from chlorobenzonitrile precursors showcases the chemical reactivity of these compounds under specific conditions (Suzuki & Kimura, 1991).
科学的研究の応用
Microwave-Induced Nucleophilic Fluorination
2-Chloro-6-fluoro-3-methylbenzonitrile has been explored in the context of microwave-induced nucleophilic fluorination. In a study, meta-halo-3-methylbenzonitrile derivatives were synthesized to investigate reactivity towards aromatic nucleophilic substitution using a microwave system for (18)F labeling. These derivatives, including 2-chloro-6-fluoro-3-methylbenzonitrile, demonstrated varying yields in different solvents, indicating their potential application in radiolabeling for medical imaging (Guo et al., 2008).
Synthesis and Production
The compound has also been part of studies focusing on its synthesis. One such study describes the synthesis of 3-fluoro-4-methylbenzonitrile, a compound similar to 2-chloro-6-fluoro-3-methylbenzonitrile, which is important for developing new pesticides (Min, 2006).
Geometrical Structure and Vibrational Spectra
Research involving compounds like 5-fluoro-2-methylbenzonitrile, which shares structural similarities with 2-chloro-6-fluoro-3-methylbenzonitrile, has been conducted to understand their equilibrium geometric structure, vibrational spectra, and non-linear optical properties. This research provides insights into the stability, electronic properties, and potential applications in fields like optical materials (Ajaypraveenkumar et al., 2017).
Energetic and Structural Study
Another study explored the energetic and structural properties of similar compounds, such as 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. This research provides valuable information on the enthalpies of formation, vapor pressures, and electronic properties of these compounds, which are relevant to understanding the properties of 2-chloro-6-fluoro-3-methylbenzonitrile (Ribeiro da Silva et al., 2012).
Applications in Polymer Science
Additionally, the use of 2-chloro-6-fluorobenzonitrile in the synthesis of polyarylether alternating copolymers has been investigated. This study demonstrates the compound's utility in creating high-molecular-weight, soluble polymers with potential applications in materials science (Mercer et al., 1994).
特性
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLLSLUQSGFENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590633 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzonitrile | |
CAS RN |
886500-98-7, 4209-54-5 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)


![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)






